![molecular formula C18H13Cl2F6N3O B2588925 1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine CAS No. 2085690-32-8](/img/structure/B2588925.png)
1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and depend on the specific compound. For example, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% yield .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Overview of Piperazine Derivatives' Biological Activities
Piperazine derivatives, including 1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine, have been widely studied for their diverse therapeutic potentials. These compounds are part of a broader class of chemicals that exhibit a variety of pharmacological activities, making them significant in medicinal chemistry.
Antidepressant and Neurological Properties
A notable application of piperazine derivatives is their role in modulating neurotransmitter systems, particularly serotonin (5-HT) receptors. These compounds have been explored for their antidepressant effects, targeting the 5-HT1A receptor, a crucial protein in the brain's serotonin system involved in depression and the response to antidepressants. The structural similarity of piperazine derivatives to known antidepressants suggests their potential in treating depression through this pathway (Wang et al., 2019).
Antimalarial and Antituberculosis Applications
Piperazine derivatives have also shown promise in the treatment of infectious diseases like tuberculosis and malaria. Compounds containing the piperazine motif have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests their utility in developing new, effective antituberculosis agents (Girase et al., 2020). Similarly, piperaquine, a bisquinoline antimalarial drug, is used in combination therapies for treating Plasmodium falciparum and Plasmodium vivax malaria, highlighting the antimalarial efficacy of piperazine-based compounds (Gargano et al., 2011).
Cancer Research and Potential Antineoplastic Agents
In cancer research, piperazine derivatives have been investigated for their antineoplastic properties. A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones exhibited cytotoxic properties, potentially more potent than some current anticancer drugs. These compounds have shown tumor-selective toxicity and the ability to modulate multidrug resistance, making them promising candidates for further evaluation as antineoplastic agents (Hossain et al., 2020).
Future Directions
properties
IUPAC Name |
[4-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F6N3O/c19-10-1-2-12(13(20)7-10)16(30)29-5-3-28(4-6-29)11-8-14(17(21,22)23)27-15(9-11)18(24,25)26/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLDEEAJKHXUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

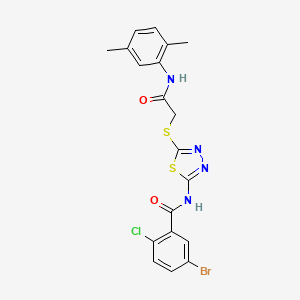
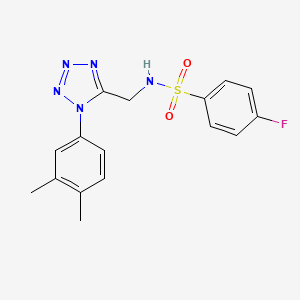
![N-(4-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2588844.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588845.png)
![N-(3-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2588848.png)
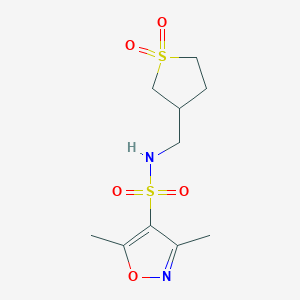
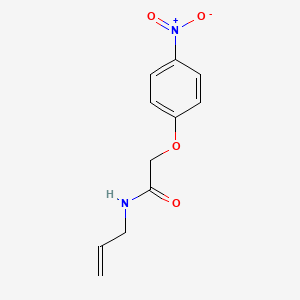
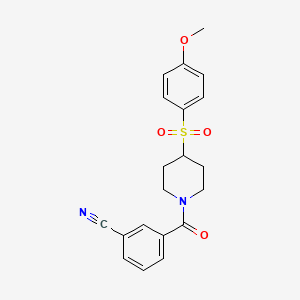
![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)
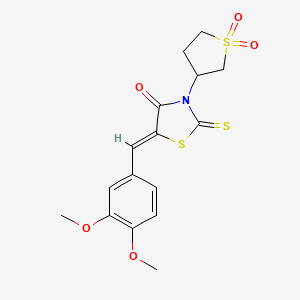
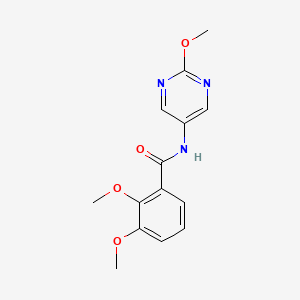
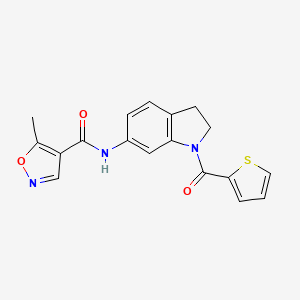
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)